Pyranomammea C

Beschreibung

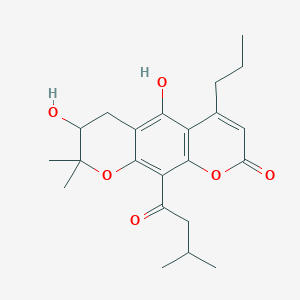

Pyranomammea C is a natural coumarin derivative classified under the 4-propyl dihydrocoumarin subclass. It was first isolated from the seeds of Mammea americana (mamey), a tropical fruit-bearing plant . Structurally, it is defined as 2H,8H-pyrano[3,2-g]chromen-2-one substituted with geminal methyl groups at position 8, a hydroxyl group at position 5, and a 2-methylbut-3-en-2-yl group at positions 7 and 10 (Figure 1) . Its molecular formula is C₂₃H₂₈O₅, with a CAS registry number 30390-05-7 .

Its isolation and characterization have primarily focused on its structural uniqueness within the Mammea genus, which is rich in diverse coumarins and pyranocoumarins .

Eigenschaften

CAS-Nummer |

30390-05-7 |

|---|---|

Molekularformel |

C22H28O6 |

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

3,5-dihydroxy-2,2-dimethyl-10-(3-methylbutanoyl)-6-propyl-3,4-dihydropyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C22H28O6/c1-6-7-12-9-16(25)27-21-17(12)19(26)13-10-15(24)22(4,5)28-20(13)18(21)14(23)8-11(2)3/h9,11,15,24,26H,6-8,10H2,1-5H3 |

InChI-Schlüssel |

IWXVZIMHJKPWIP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=O)OC2=C1C(=C3CC(C(OC3=C2C(=O)CC(C)C)(C)C)O)O |

melting_point |

209 - 212 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für Pyranomammea C sind in der Literatur nicht umfassend dokumentiert. Es ist bekannt, dass es sich um eine natürlich vorkommende Verbindung handelt, die in bestimmten Früchten vorkommt . Industrielle Produktionsverfahren würden wahrscheinlich die Extraktion und Reinigung aus natürlichen Quellen umfassen, gefolgt von einer chemischen Synthese, um die gewünschte Reinheit und Ausbeute zu erreichen.

Analyse Chemischer Reaktionen

Pyranomammea C kann, wie andere Pyranocumarine, verschiedene chemische Reaktionen eingehen:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pyranomammea C hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird wegen seiner einzigartigen chemischen Eigenschaften und seines Potenzials als Baustein für komplexere Moleküle untersucht.

Biologie: Es wurde in Früchten nachgewiesen und wird wegen seiner Rolle im Pflanzenstoffwechsel untersucht.

Industrie: Seine einzigartige Struktur macht es zu einem Kandidaten für verschiedene industrielle Anwendungen, darunter die Entwicklung neuer Materialien und Medikamente.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Im Zusammenhang mit seinen inhibitorischen Wirkungen auf Darmkrebs wurde gezeigt, dass es die Anteile an Lymphozyten, T-Zellen und natürlichen Killer-T-Zellen in der Milz und den Darmtumoren behandelter Mäuse beeinflusst . Dies deutet darauf hin, dass this compound die Immunantwort modulieren kann, um seine Wirkungen auszuüben.

Wirkmechanismus

The mechanism of action of Pyranomammea C involves its interaction with specific molecular targets and pathways. In the context of its inhibitory effects on colorectal cancer, it has been shown to affect the proportions of lymphocytes, T cells, and natural killer T cells in the spleen and intestinal tumors of treated mice . This suggests that this compound may modulate the immune response to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural Distinctions

Backbone Variation: this compound features a dihydrocoumarin core fused with a pyran ring, whereas compounds like Furomammea A-F (from the same genus) replace the pyran with a furan ring . Calophyllic Acid and Robustic Acid lack the dihydro modification, retaining a fully aromatic coumarin system .

Substituent Chemistry: The 2-methylbut-3-en-2-yl groups at positions 7 and 10 in this compound are unique compared to the linear alkyl chains in Pyranomammea A/B . Phenylmammea A/B (also from Mammea spp.) replace the propyl group with a phenyl ring, enhancing lipophilicity .

Functional Differences

Calophyllic Acid exhibits stronger anti-HIV activity due to its linear hydroxylated side chain, which enhances binding to viral enzymes . Furomammea A shows higher antioxidant capacity, attributed to its furan ring’s electron-rich structure .

Metabolic Pathways: this compound is associated with kynurenine pathway modulation, as observed in metabolomic studies . Robustic Acid interferes with parasitic heme detoxification, a mechanism absent in this compound .

Research Implications and Gaps

While this compound’s structural novelty is well-documented, its mechanistic pathways remain understudied compared to analogs like Calophyllic Acid. Further research should prioritize:

- In vivo validation of its anti-inflammatory claims.

- Structure-activity relationship (SAR) studies to optimize its bioactivity.

- Comparative pharmacokinetic profiling against Pyranomammea A/B.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic techniques for characterizing Pyranomammea C’s structural properties?

- Methodological Answer : this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity assessment, high-performance liquid chromatography (HPLC) with UV-Vis detection is recommended. Comparative analysis against known spectral libraries and synthetic standards is critical to confirm molecular identity .

| Technique | Application | Limitations |

|---|---|---|

| ¹H/¹³C NMR | Functional group identification | Requires high-purity samples (>95%) |

| HR-MS | Molecular formula confirmation | Limited to volatile or ionizable compounds |

| X-ray crystallography | Absolute stereochemistry determination | Requires single crystals of suitable quality |

Q. How should researchers design initial bioactivity screenings for this compound?

- Methodological Answer : Prioritize in vitro assays targeting mechanisms relevant to this compound’s reported biological context (e.g., antimicrobial, anticancer). Use cell lines with validated sensitivity (e.g., HeLa for cytotoxicity) and include positive controls (e.g., doxorubicin for apoptosis assays). Dose-response curves (0.1–100 µM) and triplicate replicates are essential to establish IC₅₀ values. Document solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Q. What criteria should guide the selection of solvent systems for this compound in experimental setups?

- Methodological Answer : Solubility must be empirically tested using solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO). For in vivo studies, ensure solvents are biocompatible (e.g., saline for intravenous delivery). Stability under experimental conditions (pH, temperature) should be verified via HPLC monitoring over 24–72 hours .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variability in experimental parameters (e.g., cell lines, assay durations). Perform meta-analysis with subgroup stratification (e.g., cancer vs. non-cancer models). Validate findings through independent replication studies under standardized conditions (e.g., ATCC-certified cell lines, controlled incubation parameters) .

| Common Discrepancy | Proposed Resolution |

|---|---|

| Variable IC₅₀ values | Standardize cell passage numbers and culture media |

| Inconsistent solubility reports | Pre-characterize solvent purity and storage conditions |

Q. What experimental strategies optimize this compound’s synthetic yield and purity?

- Methodological Answer : Apply design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to model interactions between variables. Purification via flash chromatography (silica gel, gradient elution) or preparative HPLC improves purity. Track reaction progress with thin-layer chromatography (TLC) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to identify dysregulated pathways. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate targets via CRISPR-Cas9 knockout or siRNA silencing in relevant models .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate EC₅₀/IC₅₀. For in vivo studies, apply mixed-effects models to account for inter-individual variability. Survival analyses (Kaplan-Meier, Cox regression) are critical for longitudinal data .

Methodological Frameworks for Research Design

- PICOT Framework : For therapeutic studies, structure questions around Population (e.g., murine models), Intervention (this compound dosage), Comparison (vehicle control), Outcome (tumor volume reduction), and Time (28-day treatment) .

- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (novel mechanism), Novel (understudied compound), Ethical (IACUC-approved protocols), and Relevant (therapeutic potential) .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.